molecular formula C8H17I2N B2743866 1-(3-Iodopropyl)piperidine hydroiodide CAS No. 2253630-77-0

1-(3-Iodopropyl)piperidine hydroiodide

Cat. No.: B2743866
CAS No.: 2253630-77-0
M. Wt: 381.04
InChI Key: VGYPUOKWYXVQNB-UHFFFAOYSA-N
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Description

1-(3-Iodopropyl)piperidine hydroiodide is a quaternary ammonium salt characterized by a piperidine ring substituted with a 3-iodopropyl chain and a hydroiodide counterion. The compound is structurally defined by the piperidine nitrogen bonded to a propyl chain bearing an iodine atom at the terminal position, with the hydroiodide (HI) counterion stabilizing the positive charge .

The iodine substituent in this compound likely enhances its reactivity in nucleophilic substitution or cross-coupling reactions, though specific data on its applications remain sparse in the reviewed literature.

Properties

IUPAC Name

1-(3-iodopropyl)piperidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16IN.HI/c9-5-4-8-10-6-2-1-3-7-10;/h1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYPUOKWYXVQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCI.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17I2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253630-77-0
Record name 1-(3-iodopropyl)piperidine hydroiodide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Iodopropyl)piperidine hydroiodide typically involves the reaction of piperidine with 1,3-diiodopropane. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodopropyl)piperidine hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Iodopropyl)piperidine hydroiodide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Iodopropyl)piperidine hydroiodide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, piperidine derivatives have been shown to interact with signaling pathways such as NF-κB, PI3K/Akt, and MAPK, which are involved in various cellular processes including inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium Iodide

  • Structure : Features a piperidinium core with a bulky 3-cyclohexyl-3-hydroxy-3-phenylpropyl substituent and an iodide counterion.
  • Key Differences : The cyclohexyl and phenyl groups introduce steric hindrance and hydrophobicity, reducing solubility in polar solvents compared to the simpler 3-iodopropyl chain in the target compound.

1-(3-(o-Methoxyphenyl)propyl)piperidine Hydrochloride

  • Structure : Piperidine with a 3-(2-methoxyphenyl)propyl group and a hydrochloride counterion.
  • The hydrochloride salt may exhibit higher aqueous solubility than the hydroiodide form .

1-(3-Azetidinyl)piperidine Dihydrochloride

  • Structure : Combines a piperidine ring with an azetidine (4-membered ring) substituent and dual hydrochloride counterions.
  • The dihydrochloride form offers distinct acid-base properties compared to hydroiodide salts .

Piperidine Derivatives with Pharmacological Relevance

1-(1-Phenylcyclohexyl)piperidine Hydrochloride (PCP Analogue)

  • Structure : Piperidine linked to a phenylcyclohexyl group via a methylene bridge.
  • Key Differences : This compound exhibits psychotomimetic properties, as evidenced by studies on acute toxicity and discriminative stimulus effects in animal models. The absence of iodine or alkyl chains in the target compound suggests divergent biological targets .

N-Formylpiperidine

  • Structure : Piperidine with a formyl group attached to the nitrogen.
  • Key Differences : The formyl group modifies electron density at the nitrogen, making it less nucleophilic than quaternary ammonium salts like this compound. Trace quantities of N-formylpiperidine are reported in catalytic systems involving piperidine hydroiodide .

Quaternary Ammonium Salts with Halide Counterions

Compound Name Backbone Substituent Counterion Key Properties/Applications Reference
This compound Piperidine 3-iodopropyl HI Potential nucleophilic reagent
1-Ethyl-3-methylimidazolium iodide Imidazole Ethyl, methyl I⁻ Ionic liquid, catalyst support
1-Methylpiperidinium iodide Piperidinium Methyl I⁻ Stabilizer in organic synthesis

Key Observations :

  • Counterion Effects : Hydroiodide salts (e.g., HI) may exhibit lower thermal stability but higher nucleophilicity compared to hydrochlorides (e.g., HCl) due to iodide’s larger ionic radius and polarizability.
  • Substituent Reactivity : The 3-iodopropyl chain in the target compound provides a reactive site for iodine displacement, whereas phenyl or cyclohexyl groups in analogs prioritize steric or electronic modulation.

Biological Activity

1-(3-Iodopropyl)piperidine hydroiodide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with an iodopropyl group. The molecular formula is C₈H₁₈I₂N, and it has a molecular weight of approximately 320.05 g/mol. The presence of iodine in the structure suggests possible interactions with biological targets, particularly in receptor binding and modulation.

The biological activity of this compound may be attributed to its ability to interact with various neurotransmitter receptors. Similar compounds have shown affinity for opioid receptors, suggesting that this compound may also exhibit analgesic properties. Research indicates that piperidine derivatives can modulate the activity of neurotransmitters, potentially impacting pain pathways and other physiological responses.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Opioid Receptor Modulation Potential interaction with mu, kappa, and delta opioid receptors, influencing pain relief mechanisms.
Antifungal Activity Possible efficacy against fungal pathogens, similar to other piperidine derivatives.
Neuroprotective Effects Potential protective effects on neuronal cells, warranting further investigation in neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have explored the biological activities of piperidine derivatives, including this compound:

  • Opioid Receptor Studies :
    • A study examining structurally similar piperidine compounds found significant interactions with opioid receptors, indicating that modifications to the piperidine structure can enhance receptor affinity and selectivity . While specific data on this compound is limited, insights from related compounds suggest potential analgesic applications.
  • Antifungal Activity :
    • Research on piperidine derivatives has highlighted their antifungal properties against resistant strains like Candida auris. These studies utilized various piperidine-based compounds to evaluate minimum inhibitory concentrations (MIC) and mechanisms of action, demonstrating that structural modifications can lead to enhanced antifungal activity . Although direct studies on this compound are sparse, the promising results from related compounds suggest it may possess similar properties.
  • Neuroprotective Studies :
    • In vitro studies on piperidine derivatives have indicated potential neuroprotective effects through modulation of neurotransmitter systems. These findings may provide a basis for exploring this compound in the context of neurodegenerative diseases .

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